Oxyquinoline, D3, #11
Description
Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry
The scientific journey of quinoline and its derivatives began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov Initially identified as a secondary metabolite from the alkaloid family, its potential was not immediately realized. nih.gov A significant milestone in quinoline chemistry was the development of the Friedländer synthesis in 1882, a method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, which provided a versatile pathway to various quinoline scaffolds. nih.gov
The therapeutic potential of quinoline derivatives became evident with the use of quinine, a naturally occurring quinoline alkaloid, as an antimalarial agent. wisdomlib.org This discovery spurred the synthesis and investigation of a vast array of quinoline-based compounds. nih.govwisdomlib.org Over the decades, these efforts have led to the development of numerous drugs with a quinoline core, including antimalarials like chloroquine (B1663885) and primaquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. nih.govresearchgate.net The unique chemical structure and the flexibility to modify it with various substituents have established the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, continually providing a basis for the discovery of new therapeutic compounds. researchgate.netorientjchem.org
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Contemporary Academic Research
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in modern chemical and biological research due to its exceptional metal-chelating ability and wide spectrum of biological activities. mdpi.comnih.gov As the only one of the seven monohydroxyquinoline isomers capable of forming stable chelate complexes with divalent metal ions, 8-HQ's properties are unique. nih.gov This ability to bind with metal ions like iron, copper, and zinc is central to its mechanisms of action and its utility in various applications. nih.govmdpi.com
In medicinal chemistry, the 8-HQ moiety is recognized as a privileged structure for designing new drug candidates. acs.org Its derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, antifungal, anti-HIV, and neuroprotective activities. mdpi.comrroij.com The chelation of metal ions can influence a compound's solubility, its transport across cellular membranes, and its interaction with biological targets such as enzymes, making it a powerful strategy in drug design. nih.govmdpi.com For instance, the anticancer effects of some 8-HQ derivatives are linked to their ability to form complexes with copper and zinc ions or to chelate iron, which is essential for DNA synthesis in tumor cells. nih.gov
Beyond medicine, the 8-HQ scaffold is crucial in materials science and analytical chemistry. Its derivatives are used as fluorescent chemosensors for detecting metal ions due to the enhanced fluorescence upon chelation. rroij.comscribd.com Furthermore, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are fundamental components in Organic Light-Emitting Diodes (OLEDs) where they function as electron carriers. mdpi.commdpi.com The synthetic versatility of the 8-hydroxyquinoline scaffold allows for extensive modifications, enabling researchers to fine-tune its properties for specific and advanced applications. acs.orgmdpi.com
Table 1: Applications of 8-Hydroxyquinoline Derivatives in Research
| Field of Application | Specific Use | Mechanism/Significance | Key Derivatives/Complexes |
|---|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Chelation of essential metal ions (Fe, Cu, Zn) required by tumor cells; inhibition of enzymes like ribonucleotide reductase. nih.gov | Quilamines, Clioquinol (CQ) nih.govrroij.com |
| Neuroprotective Agents | Restoration of metal homeostasis, which is often imbalanced in neurodegenerative diseases. nih.gov | PBT2, M30 mdpi.com | |
| Antimicrobial/Antifungal | Disruption of essential metal-dependent processes in pathogens. mdpi.comrroij.com | 5,7-dibromo-8-hydroxyquinoline mdpi.com | |
| Analytical Chemistry | Fluorescent Chemosensors | Enhanced fluorescence upon selective binding to metal ions like Al³⁺ and Zn²⁺. rroij.com | Various substituted 8-HQs rroij.com |
| Gravimetric Analysis | Formation of insoluble metal chelates for quantitative determination. rroij.com | 8-Hydroxyquinoline itself rroij.com |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Used as electron transport materials and light emitters. mdpi.commdpi.com | Tris(8-hydroxyquinolinato)aluminium (Alq3) mdpi.com |
Rationale for Deuterated (D3) and Labeled Oxyquinoline Variants in Fundamental Studies
In advanced scientific research, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), is a powerful technique for elucidating reaction mechanisms, enhancing material properties, and improving analytical sensitivity. "Oxyquinoline, D3" refers to an 8-hydroxyquinoline molecule in which three specific hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling, while chemically subtle, has profound implications for fundamental studies.
The primary rationale for using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond proceed more slowly for the deuterated compound. By comparing the reaction rates of a standard compound and its deuterated analogue, researchers can determine whether a specific C-H bond cleavage is a rate-determining step in a reaction mechanism.
In materials science, particularly in the field of organic electronics, deuteration has been shown to significantly improve device performance. For example, the deuteration of the emitting molecule tris-(8-hydroxyquinoline)aluminium (Alq3) resulted in OLED devices with enhanced light-emitting efficiency and greater high-voltage stability. mdpi.com Studies on organic magnetoresistance using deuterated Alq3 have helped to clarify the role of hyperfine interactions, demonstrating that such isotopic substitution is a critical tool for probing the fundamental physics of organic semiconductor devices. researchgate.net
In analytical chemistry, deuterated compounds are invaluable. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. mdpi.comacs.org Furthermore, deuterated molecules like Oxyquinoline, D3 can be used as internal standards in quantitative mass spectrometry. Because they are chemically identical to the non-labeled compound, they co-elute during chromatography and ionize similarly, but their higher mass allows them to be distinguished and quantified separately, leading to highly accurate measurements.
Table 2: Comparison of Protium (¹H) and Deuterium (²H or D)
| Property | Protium (H) | Deuterium (D) | Significance of Difference |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds must be synthetically prepared. |
| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is approximately twice as heavy as protium. |
| Bond Strength (C-X) | Weaker (e.g., C-H) | Stronger (e.g., C-D) | Leads to the kinetic isotope effect; enhances molecular stability. mdpi.com |
| NMR Spectroscopy | ¹H NMR active | ²H NMR active, but at a different frequency | Allows for selective observation and simplification of spectra. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-17(24)22-18(11-5-6-15-16(8-11)29-10-28-15)13-9-14(23(26)27)12-4-3-7-21-19(12)20(13)25/h3-9,18,25H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBDNWWHTYSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling of Oxyquinoline and Its Derivatives
Advanced Strategies for the Preparation of Core Oxyquinoline Structures
The synthesis of the foundational 8-hydroxyquinoline (B1678124) (8-HQ) scaffold has evolved beyond traditional methods like the Skraup and Doebner-von Miller reactions. researchgate.netresearchgate.net Modern strategies offer improved yields, milder reaction conditions, and greater substrate scope. One prominent method involves the photocatalytic dehydrogenation of an intermediate formed from o-aminophenol and acrolein. google.com This approach utilizes a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer under visible light, providing an efficient, high-yield pathway to the 8-HQ core. google.com
Another significant advancement is the use of transition metal-catalyzed cross-coupling reactions to build substituted 8-HQ systems. For instance, the Suzuki cross-coupling reaction allows for the introduction of aryl groups at the C5 and C7 positions, starting from 5-bromo-8-HQ or 5,7-dibromo-8-HQ. scispace.com This requires the protection of the hydroxyl group, typically with a benzyl (B1604629) group, prior to the coupling reaction. scispace.com Furthermore, copper-catalyzed reactions have been employed to synthesize derivatives, such as the reaction of 8-hydroxyquinoline N-oxide with Grignard reagents to produce 2-alkyl-8-hydroxyquinolines. mdpi.com These advanced methods provide chemists with powerful tools to construct a diverse library of core oxyquinoline structures.
Table 1: Comparison of Modern Synthetic Methods for the Oxyquinoline Core
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photocatalytic Dehydrogenation | o-aminophenol, acrolein | Cobalt oxime chelate, Eosin Y, visible light | 8-Hydroxyquinoline | google.com |
| Suzuki Cross-Coupling | 5-Bromo-8-HQ | Palladium catalyst, boronic acid, base | 5-Aryl-8-HQ | scispace.com |
| Copper-Catalyzed Alkylation | 8-Hydroxyquinoline N-oxide | Grignard reagent (RMgX), Copper catalyst | 2-Alkyl-8-HQ | mdpi.com |
Targeted Deuteration (D3) Approaches for Oxyquinoline Synthesis
Isotopic labeling, particularly with deuterium (B1214612) (D), is a critical tool for mechanistic studies and modifying the metabolic profiles of compounds. The synthesis of "Oxyquinoline, D3," implying the incorporation of three deuterium atoms, relies on precise and regioselective deuteration techniques.
Regioselective Deuteration Techniques for Specific Positions
Achieving regioselectivity in the deuteration of the quinoline (B57606) ring is paramount for creating specific D3-isomers. Several metal-catalyzed hydrogen isotope exchange (HIE) methods have been developed to target specific C-H bonds.
Rhodium-Promoted C–H Activation : Research has shown that rhodium complexes can selectively activate C-H bonds at various positions on the quinoline ring, with the substitution pattern of the quinoline influencing the site of activation. acs.org
Cobalt-Catalyzed Transfer Hydrogenation : Using deuterated ammonia (B1221849) boranes (D₃N·BH₃ or H₃N·BD₃) with a cobalt catalyst enables regioselective deuterium incorporation. nih.gov For example, using H₃N·BD₃ as the deuterium source leads to specific labeling at the C2 position of the quinoline. nih.gov
Metal-Free Deuteration : A metal-free, green chemistry approach for the regioselective deuteration of 2-methylquinolin-8-ol has been developed using a modified Skraup-Doebner-Von Miller synthesis with D₂O in the presence of KOD or D₂SO₄ under ambient conditions. ingentaconnect.comresearchgate.net This method provides a low-cost and valuable tool for isotopic labeling. ingentaconnect.com
Deuterium labeling experiments often reveal mechanistic details, such as the reversibility of C-H bond cleavage, which is a key aspect in many catalytic cycles. rsc.orgnih.gov
Precursor Design and Methodology for Deuterated Oxyquinoline Variants
The primary precursor for producing deuterated oxyquinoline is typically 8-hydroxyquinoline itself. The methodology involves its reaction with a deuterium source under specific conditions to facilitate HIE. A common and robust deuterium source is heavy water (D₂O).
One established method involves heating 8-hydroxyquinoline with D₂O and a palladium on carbon (Pd/C) catalyst in a high-pressure bomb. This technique can lead to extensive deuteration across the molecule. acs.org To achieve a specific D3-labeling pattern, the reaction conditions (temperature, pressure, and time) and the catalyst must be carefully controlled.
The development of deuterated drugs often relies on late-stage HIE, which avoids the need for synthesizing the entire molecule from isotopically enriched starting materials. rsc.org For Oxyquinoline-D3, this would involve subjecting the parent 8-HQ molecule to a regioselective deuteration process, as detailed in the previous section, to introduce exactly three deuterium atoms at desired positions.
Table 2: Selected Methods for Deuteration of Quinolines
| Catalyst/Reagent | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Cobalt-amido complex | D₃N·BH₃ / H₃N·BD₃ | Highly regioselective for C1 or C2 positions. | nih.gov |
| KOD / D₂SO₄ | D₂O | Metal-free, green synthesis, ambient conditions. | ingentaconnect.com |
| Rhodium complexes | D₂ | C-H activation site depends on quinoline substituents. | acs.org |
Synthesis of Complex Oxyquinoline-Based Ligands and Coordination Compounds
The bidentate chelating nature of 8-hydroxyquinoline, with its nitrogen and oxygen donor atoms, makes it an exceptional ligand for a vast array of metal ions. mdpi.comscirp.orgscirp.org This property is exploited to synthesize complex coordination compounds and functional derivatives for diverse research applications. rroij.com
Design and Synthesis of Organometallic and Metal Coordination Complexes
8-Hydroxyquinoline and its derivatives form stable complexes with a wide range of metals, including Al(III), Cr(III), Cu(II), Zn(II), Ni(II), Fe(III), and Ru(II). scirp.orgresearchgate.netmdpi.comacs.org The synthesis typically involves the reaction of a metal salt with the 8-HQ ligand in a suitable solvent. researchgate.net Depending on the metal's coordination number, complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly formed, resulting in square planar or octahedral geometries, respectively. scirp.orgscirp.org
Recent research has focused on creating sophisticated organometallic structures. For example, organoruthenium complexes have been prepared by reacting halo-substituted 8-hydroxyquinolines with a ruthenium precursor, yielding compounds with a cymene ring, a bidentately coordinated 8-hydroxyquinolinate, and a halide ligand attached to the ruthenium center. nih.gov Similarly, heterometallic complexes, such as those involving rare-earth metals (Y, Er, Dy) and lithium, have been synthesized using imino-functionalized 8-hydroxyquinolyl ligands. rsc.org These advanced structures are designed for specific applications, including catalysis. rsc.org
Derivatization Strategies for Tailored Research Applications
The 8-HQ scaffold is readily modified to create derivatives with tailored properties. These derivatization strategies allow for the fine-tuning of the molecule's electronic, steric, and chelating characteristics.
Mannich Reaction : This is a versatile one-pot, three-component reaction involving 8-HQ, an aldehyde (often formaldehyde), and a primary or secondary amine. acs.orgmdpi.com It typically results in aminoalkylation at the C7 position, yielding a library of compounds with diverse amine functionalities. acs.orgnih.gov
Click Chemistry : The Cu(I)-catalyzed synthesis of quinoline-coupled 1,2,3-triazoles from azidomethyl quinoline and various alkynes is an efficient method for creating hybrid molecules. nih.gov
Multicomponent Reactions : Novel oxazino-quinolines have been synthesized in high yields by refluxing 8-HQ with an aldehyde and urea (B33335) under acidic conditions. mdpi.com
Functionalization for Sensing : Tripodal ligands have been created by connecting three 8-HQ units to a central framework, designed for potential use as pH-dependent fluorescent sensors. rsc.org
These derivatization approaches expand the utility of oxyquinoline far beyond the parent molecule, enabling the creation of complex ligands for metal sequestration, fluorescent probes, and precursors for advanced materials. scispace.comrroij.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role/Context |
|---|---|---|
| Oxyquinoline | 8-Hydroxyquinoline, 8-Quinolinol, Oxine | Core scaffold |
| Oxyquinoline, D3 | Deuterated oxyquinoline | Target compound of article |
| o-Aminophenol | 2-Aminophenol | Precursor in synthesis |
| Acrolein | Prop-2-enal | Reagent in synthesis |
| Eosin Y | Photosensitizer | |
| 5-Bromo-8-HQ | 5-Bromo-8-hydroxyquinoline | Precursor in Suzuki coupling |
| 5,7-Dibromo-8-HQ | 5,7-Dibromo-8-hydroxyquinoline | Precursor in synthesis |
| 8-Hydroxyquinoline N-oxide | Precursor for alkylation | |
| Heavy Water | Deuterium oxide, D₂O | Deuterium source |
| Palladium on Carbon | Pd/C | Catalyst |
| Ammonia Borane | Reagent in transfer hydrogenation | |
| Clioquinol | 5-Chloro-7-iodoquinolin-8-ol | Derivative ligand |
| Cymene | Ligand in organometallic complexes | |
| Formaldehyde | Reagent in Mannich reaction |
Photochemical and Other Emerging Synthetic Routes for Oxyquinoline Derivatives
The synthesis of quinoline and its derivatives, including the functionally significant oxyquinolines (hydroxyquinolines), has been profoundly advanced by the advent of photochemical and other innovative synthetic strategies. These emerging methods offer compelling alternatives to traditional synthesis protocols—such as the Skraup, Doebner-von Miller, and Friedländer reactions—by often providing milder reaction conditions, enhanced efficiency, and access to novel chemical space. rsc.orgmdpi.com This section details the recent progress in the photochemical synthesis of the quinoline core and highlights other notable emerging routes, which represent the cutting edge of heterocyclic chemistry.
Photochemical synthesis, which utilizes light to initiate and drive chemical reactions, has gained significant traction as a green and sustainable approach. rsc.org These methods frequently involve photoredox catalysis, where a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates that can undergo cyclization to form the quinoline scaffold. mdpi.comresearchgate.net This strategy circumvents the need for harsh reagents and high temperatures often associated with classical methods.
Beyond photochemistry, other emerging synthetic routes include novel transition-metal-catalyzed C-H activation/annulation reactions and the use of environmentally benign catalysts and reaction media. mdpi.comtandfonline.com These modern techniques provide powerful tools for constructing the quinoline framework with high degrees of functional group tolerance and regioselectivity.
Visible-Light-Induced Synthesis of Quinolines
A prominent emerging strategy is the use of visible light to catalyze the synthesis of quinoline derivatives. These reactions often proceed under mild conditions and demonstrate broad substrate scope.
One such method involves the visible-light-induced radical cyclization of o-vinylaryl isocyanides with oxime esters. rsc.orgrsc.org In this process, an iridium-based photocatalyst, such as Ir(ppy)₃, absorbs blue light and initiates the formation of an acyl radical from the oxime ester. This radical then participates in a cascade reaction with the isocyanide to construct the 2,4-disubstituted quinoline skeleton. Yields for this transformation are generally good, reaching up to 85%. rsc.org
Another innovative approach utilizes a dual transition metal-visible light photoredox catalysis system for the oxidative cyclization of aromatic enamines with alkynes or alkenes. acs.org This method can be promoted by either copper or palladium catalysts in the presence of visible light and an oxygen atmosphere, affording multisubstituted quinoline derivatives in moderate to good yields. acs.org
Metal-free photoredox catalysis has also been successfully applied. For instance, 10-methyl-9,10-dihydroacridine (AcrH₂) can act as an efficient organic photocatalyst in a cascade annulation reaction to build disubstituted quinoline derivatives under UV light at room temperature. researchgate.net
The table below summarizes key findings from recent research on the visible-light-induced synthesis of quinoline derivatives.
| Starting Materials | Catalyst/Conditions | Product Type | Yields | Reference |
| o-Vinylaryl isocyanides and Oxime esters | Ir(ppy)₃, Blue LED (5W), 100 °C, DCE | 2-Acyl-4-arylsubstituted quinolines | up to 85% | rsc.org |
| Aromatic enamines and Alkynes/Alkenes | Copper or Palladium catalyst, Visible light, O₂ | Multisubstituted quinolines | Good to moderate | acs.org |
| Vinyl azides and α-Carbonyl benzyl bromides | Ir(ppy)₃, Blue LED (5W), K₂HPO₄, 18-crown-6 | Polysubstituted quinolines | 40–78% | researchgate.net |
| Substituted (iso)quinolines and Alkanes | Rose bengal, PIFA, 50W light irradiation | Alkylated (iso)quinolines | Good | thieme-connect.com |
| 2-Vinylanilines and Alkynes | Pd-catalyzed, Molecular oxygen, UV light | 2,3-Disubstituted quinolines | up to 83% | researchgate.net |
This table is interactive. Users can sort and filter the data.
Other Emerging Synthetic Routes
Recent advancements are not limited to photochemistry. Novel strategies employing different catalytic systems and reaction concepts have also been developed.
Transition metal catalysis, particularly with cobalt, has enabled the C-H activation and cyclization of substrates like acetophenone (B1666503) and aniline (B41778) to produce a variety of quinoline structures with high yields. mdpi.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient one-pot synthesis under mild conditions. mdpi.com
Superacid-catalyzed reactions provide another powerful route. Using trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA), vinylogous imines can be efficiently converted into polysubstituted quinolines through condensation with aromatic amines. mdpi.com
Environmentally friendly approaches are also gaining prominence. The use of reusable solid acid catalysts like Nafion NR50 under microwave conditions for the Friedländer quinoline synthesis represents a greener alternative. mdpi.com This method utilizes 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates in ethanol. mdpi.com
The synthesis of specific oxyquinoline derivatives has also been a focus. For example, 5-oxyquinoline derivatives have been prepared through a multi-step sequence where the key final step involves the nucleophilic attack of a secondary amine on a chiral epoxide building block derived from 5-hydroxyquinoline. beilstein-journals.orgbeilstein-journals.org Mannich reactions represent another versatile method for creating novel 8-hydroxyquinoline derivatives by reacting 8-hydroxyquinoline with an aldehyde and various amines. nih.govbohrium.com
The following table presents a selection of these emerging non-photochemical synthetic methods.
| Method/Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |
| Co(III)-Catalyzed C-H Activation/Cyclization | Cobalt(III) catalyst | Acetophenone and Aniline | Various quinoline skeletons | mdpi.com |
| Superacid-Catalyzed Condensation | Trifluoromethanesulfonic acid (TFA) or TFAA | Vinylogous imines and Aromatic amines | Polysubstituted quinolines | mdpi.com |
| Friedländer Synthesis (Microwave) | Nafion NR50 (solid acid catalyst), Microwave irradiation | 2-Aminoaryl ketones and α-Methylene carbonyls | Substituted quinolines | mdpi.com |
| Nucleophilic Epoxide Opening | K₂CO₃, Ethanol | 5-Hydroxyquinoline-derived epoxide and various piperidines | 5-Oxyquinoline derivatives | beilstein-journals.org |
| Mannich Reaction | Formaldehyde, Various amines | 8-Hydroxyquinoline (Oxine) | Aminomethylated 8-hydroxyquinolines | bohrium.com |
This table is interactive. Users can sort and filter the data.
These advanced synthetic methodologies underscore the continuous evolution of organic synthesis, providing more efficient, versatile, and sustainable pathways to access the valuable structural motif of oxyquinoline and its derivatives.
Advanced Spectroscopic and Structural Characterization of Oxyquinoline, D3, and Their Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of molecules in solution. For isotopically labeled compounds such as Oxyquinoline-D3, specific NMR techniques are essential for confirming the position and extent of deuterium (B1214612) incorporation, as well as for characterizing the intricate structures of their complexes.
Deuterium NMR (²H NMR) in Labeled Oxyquinoline Analysis
Deuterium (²H or D) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which results in quadrupolar relaxation and consequently broader resonance signals. wikipedia.org Despite the lower resolution compared to ¹H NMR, ²H NMR offers significant advantages for the analysis of deuterated compounds like Oxyquinoline-D3. wikipedia.org
The primary application of ²H NMR in this context is the verification and quantification of deuteration. wikipedia.org A successful synthesis of Oxyquinoline-D3 would result in a strong signal in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium atom, while the corresponding signal in the ¹H NMR spectrum would be absent or significantly diminished. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, making spectral assignment relatively straightforward. wikipedia.orgillinois.edu
For quantitative assessment of isotopic purity, ²H NMR can be utilized, although careful consideration of experimental parameters is necessary due to the quadrupolar nature of the deuterium nucleus. nih.gov The natural abundance of ²H is very low (0.016%), so samples must typically be enriched to obtain a sufficiently strong signal. wikipedia.org When conducting ²H NMR experiments, non-deuterated solvents are used to prevent the solvent signal from overwhelming the analyte signals. illinois.edudal.ca
Key Considerations for ²H NMR of Oxyquinoline-D3:
Solvent: Use of a protic solvent is essential.
Locking: Experiments are typically run unlocked as there is no deuterated solvent to provide a lock signal. dal.ca
Shimming: Manual shimming or gradient shimming on the proton signal of the solvent is required. illinois.edu
Referencing: Chemical shifts can be referenced to the natural abundance deuterium signal of the solvent or an external standard. dal.ca
Multidimensional NMR Techniques for Complex Structural Assignment
While ¹H and ¹³C NMR provide foundational structural information, multidimensional NMR techniques are indispensable for the unambiguous assignment of complex structures, such as metal complexes of oxyquinoline. numberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei. numberanalytics.combitesizebio.com
For instance, the complexation of 8-hydroxyquinoline-5-sulfonate with Al(III) has been studied using a combination of 1D and 2D NMR techniques. nih.gov These studies helped in identifying the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes in solution and proposed their geometries. nih.gov Similarly, 2D NMR has been used to characterize palladium(II) complexes with 8-hydroxyquinoline (B1678124) and amino acids, leading to the proposal of a square planar geometry for these complexes. nih.gov
Common Multidimensional NMR Experiments for Oxyquinoline Complexes:
| Experiment | Information Provided | Application to Oxyquinoline Complexes |
| ¹H-¹H COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps in assigning the proton signals of the quinoline (B57606) ring system within the complex. |
| ¹H-¹³C HSQC | Correlates protons directly attached to carbon atoms. | Allows for the definitive assignment of carbon signals based on the known proton assignments. |
| ¹H-¹³C HMBC | Shows longer-range correlations between protons and carbons (typically over 2-4 bonds). | Useful for identifying quaternary carbons and confirming the overall connectivity of the ligand framework. |
| NOESY/ROESY | Reveals through-space correlations between protons that are close in proximity. | Provides information about the 3D structure and conformation of the complex in solution. |
These techniques would be equally powerful in characterizing the complexes of Oxyquinoline-D3, with the added benefit of being able to study the electronic and structural effects of isotopic labeling on the coordination chemistry of the ligand.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of small molecules, offering unparalleled accuracy in mass measurement. This capability is crucial for confirming the elemental composition of newly synthesized compounds and for studying their metabolic fate.
Quantitative Mass Spectrometry for Isotopic Tracer Applications (Non-Clinical)
Deuterated compounds like Oxyquinoline-D3 are invaluable as internal standards in quantitative mass spectrometry assays. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response. mdpi.com
A quantitative method for an analyte like oxyquinoline would involve adding a known amount of Oxyquinoline-D3 to the sample. The two compounds would be separated chromatographically (e.g., by LC) and detected by the mass spectrometer. The ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS is then used to construct a calibration curve and accurately quantify the analyte. mdpi.com The high mass resolution of modern instruments allows for the clear differentiation between the deuterated and non-deuterated species, even with the small mass difference. nih.gov
Hypothetical MS/MS Parameters for Quantification of Oxyquinoline with Oxyquinoline-D3 Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxyquinoline | 146.06 | [Fragment 1] | [Value] |
| [Fragment 2] | [Value] | ||
| Oxyquinoline-D3 | 149.08 | [Fragment 1+D] | [Value] |
| [Fragment 2+D] | [Value] |
Note: Specific fragment ions and collision energies would need to be determined experimentally.
Analysis of Metabolites in In Vitro and Ex Vivo Systems
The biotransformation of drug candidates is a critical aspect of their development. In vitro and ex vivo systems, such as liver microsomes or tissue slices, are used to predict the metabolic pathways of a compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier tool for identifying and characterizing metabolites in these systems. nih.gov
The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, facilitating their identification. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that can pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation). nih.gov The use of deuterated Oxyquinoline-D3 in such studies can be particularly insightful, as the deuterium label can help to elucidate metabolic pathways by observing whether the label is retained or lost in the resulting metabolites.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 8-hydroxyquinoline (oxyquinoline) has been determined, revealing important details about its molecular geometry and packing in the solid state.
At least two polymorphs of 8-hydroxyquinoline have been characterized. One crystallizes in the orthorhombic space group Fdd2, while a more recently discovered polymorph is monoclinic with the space group P2₁/n. nih.goviucr.org In the monoclinic form, the molecule is planar, with a notable intramolecular O—H···N hydrogen bond. nih.gov The molecules further arrange into centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, creating a central four-membered N₂H₂ ring. nih.gov
The complex of gallium with 8-hydroxyquinoline, Gaq₃, has also been characterized by X-ray crystallography, showing a six-coordinated gallium center in an approximately octahedral geometry. acs.org The solid-state structure of Gaq₃ is characterized by extensive intermolecular π−π stacking and hydrogen-bonding interactions. acs.org
Crystallographic Data for 8-Hydroxyquinoline (Monoclinic Polymorph) nih.gov
| Parameter | Value |
| Formula | C₉H₇NO |
| Molecular Weight | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
This structural information is invaluable for computational modeling and for understanding the structure-property relationships of oxyquinoline and its derivatives. The introduction of deuterium atoms in Oxyquinoline-D3 is not expected to significantly alter the crystal packing, but subtle changes in hydrogen bonding involving the deuterated positions could be investigated by neutron diffraction studies.
Elucidation of Crystal Structures of Oxyquinoline Derivatives
The determination of the three-dimensional arrangement of atoms in the solid state is crucial for understanding the structure-property relationships of oxyquinoline and its derivatives. Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise data on bond lengths, bond angles, and crystal packing.
Research has successfully elucidated the crystal structures of numerous oxyquinoline derivatives. For instance, the crystal structure of 2,2,4,4,6,6-hexakis(quinoline-6-yloxy)cyclotriphosphazene (QCP), a derivative of 6-oxyquinoline, was determined using single-crystal X-ray crystallography. researchgate.net This analysis revealed that QCP crystallizes in a monoclinic system with a P2/c space group. researchgate.net Similarly, the crystal structures of halogenated 8-hydroxyquinoline derivatives, such as 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) and 5-iodo-7-bromo-8-hydroxyquinoline (HIBrQ), have also been resolved. researchgate.net
These structural studies provide a fundamental basis for understanding how chemical modifications to the oxyquinoline scaffold influence its physical and chemical properties. The analysis of molecular packing in these crystal structures reveals the nature and geometry of non-covalent interactions that stabilize the solid-state assembly. researchgate.netresearchgate.net
Table 1: Crystallographic Data for Selected Oxyquinoline Derivatives
| Compound | Crystal System | Space Group | Reference |
| 2,2,4,4,6,6-hexakis(quinoline-6-yloxy)cyclotriphosphazene (QCP) | Monoclinic | P2/c | researchgate.net |
| 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) | Data not specified in snippets | Data not specified in snippets | researchgate.net |
| 5-iodo-7-bromo-8-hydroxyquinoline (HIBrQ) | Data not specified in snippets | Data not specified in snippets | researchgate.net |
Note: Specific lattice parameters and other detailed crystallographic data are found within the cited literature.
Analysis of Coordination Geometries and Intermolecular Interactions in Metal Complexes
Oxyquinoline and its derivatives are classic bidentate chelating ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net This chelation results in the formation of stable metal complexes with diverse coordination geometries and interesting properties.
Beyond the primary coordination sphere, intermolecular interactions play a vital role in the supramolecular assembly of these complexes in the solid state. Hydrogen bonds and π–π stacking interactions are frequently observed, influencing the molecular packing. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool used to gain deeper insights into these non-covalent interactions and their relative contributions to the stability of the crystal structure. researchgate.net For example, in copper complexes with 8-hydroxyquinoline derivatives, polymeric structures can be formed, stabilized by both hydrogen bonds and π-π interactions between adjacent molecules. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing oxyquinoline derivatives and their metal complexes. nih.govamericanpharmaceuticalreview.com These methods provide detailed information about the functional groups present and the conformational structure of the molecules by probing their characteristic vibrational modes. nih.govnih.gov
FT-IR and FT-Raman spectra have been recorded for 8-hydroxyquinoline (oxine) and its complexes, allowing for the identification of key vibrational bands. nih.govresearchgate.net For instance, the FT-IR spectrum of an indeno quinoxaline (B1680401) derivative showed a characteristic C=O stretching vibration at 1730 cm⁻¹, while C-C stretching modes were observed around 1589 cm⁻¹ and 1516 cm⁻¹. scialert.net In the analysis of 5,8-quinolinedione (B78156) derivatives, FT-IR spectroscopy proved useful in distinguishing between isomers based on the pattern of carbonyl (C=O) stretching bands in the 1700–1650 cm⁻¹ region. mdpi.com
To aid in the assignment of complex experimental spectra, theoretical calculations using Density Functional Theory (DFT) are often employed. nih.govresearchgate.netresearchgate.net DFT calculations on 8-hydroxyquinoline and its halogenated derivatives have shown good agreement between the calculated and observed vibrational frequencies, enabling reliable assignments of the fundamental modes. researchgate.net Such studies have been performed using functionals like B3LYP with basis sets such as 6-31G* to interpret the vibrational spectra of 5,7-dihalogenated and 5,7-dinitro derivatives of 8-hydroxyquinoline. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the vibrational properties of these molecules. nih.govmdpi.com
Table 2: Characteristic Infrared (IR) Frequencies for Functional Groups in Oxyquinoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H | Stretching (Hydrogen-bonded) | ~3400 | researchgate.net |
| C-H | Aromatic Stretching | 3100-3000 | scialert.net |
| C=O | Stretching | 1850-1550 | scialert.netmdpi.com |
| C=N | Stretching | 1630-1600 | scialert.net |
| C=C | Aromatic Stretching | 1625-1430 | scialert.net |
| C-O | Stretching | 1510-1014 | researchgate.net |
UV-Visible Absorption and Fluorescence Spectroscopies for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopies are fundamental techniques for probing the electronic structure and photophysical behavior of oxyquinoline-based compounds. researchgate.netnih.gov These methods provide insights into electronic transitions, which are critical for applications ranging from chemosensors to light-emitting materials. researchgate.netresearchgate.net
The UV-Vis absorption spectra of oxyquinoline derivatives are characterized by absorption bands corresponding to π→π* transitions within the aromatic system. thno.org For example, a pyrazoloquinoline derivative exhibited a long-wavelength absorption maximum around 390 nm. mdpi.com The position and intensity of these bands can be influenced by substituents on the quinoline ring and by the solvent environment. nih.gov Complexation with metal ions also significantly alters the UV-Vis spectra. The formation of iron(III) complexes with 8-hydroxyquinoline derivatives, for instance, has been characterized by distinct changes in their absorption spectra, which can be correlated with theoretical results from Density Functional Theory (DFT). nih.gov
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many oxyquinoline derivatives are fluorescent, and their emission properties are highly sensitive to their chemical environment. nih.govnih.gov The complexation of 8-hydroxyquinoline derivatives with metal ions often leads to significant changes in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, which forms the basis for their use as fluorescent sensors. nih.govtandfonline.com
Characterization of Photophysical Properties of Oxyquinoline-Based Fluorophores
Oxyquinoline derivatives are a prominent class of fluorophores, with photophysical properties that can be tuned through synthetic modification. rsc.orgrsc.org Key properties include the molar extinction coefficient (ε), which measures the efficiency of light absorption, the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the Stokes shift, which is the difference in wavelength between the absorption and emission maxima. diva-portal.org
The donor-acceptor design strategy has been effectively used to create new quinazoline-based fluorophores with emissions spanning a wide spectral range, from 414 nm to 597 nm. rsc.org By combining a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors, researchers have developed compounds with high photoluminescence quantum yields (over 80%) and large Stokes shifts. rsc.org
The solvent environment can have a profound impact on the photophysical properties of these fluorophores. A triazole-containing 8-hydroxyquinoline ether, for example, exhibited strong fluorescence in a nonprotic solvent like acetonitrile (B52724) but weak fluorescence in a protic solvent like water, with a significant red shift of over 100 nm in its emission maximum. nih.gov This behavior was attributed to an intermolecular photoinduced proton transfer process involving the water molecules. nih.gov The study of these properties is essential for designing fluorophores for specific applications, such as biological imaging and sensing. mdpi.comdiva-portal.org
Fluorescence Quantum Yield and Lifetime Measurements for Probe Development
The development of fluorescent probes for detecting specific analytes or monitoring biological processes relies heavily on the precise measurement of fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). nih.govsigmaaldrich.com These two parameters provide quantitative information about the efficiency and dynamics of the fluorescence process.
The fluorescence quantum yield is a measure of the brightness of a fluorophore. diva-portal.org For example, a novel luminescent 8-hydroxyquinoline aluminum complex, (CZHQ)3Al, was found to have a high quantum yield of 0.62 in DMSO. nih.gov In the development of fluorescent sensors, a change in quantum yield upon binding to an analyte is the primary signaling mechanism. A pyrazoloquinoline-based sensor for Zn²⁺ ions showed a 13-fold increase in its quantum yield (from 0.75% to 9.92%) upon complexation. mdpi.com Similarly, a triazole-linked 8-hydroxyquinoline derivative designed as a sensor for Zn²⁺ demonstrated a 10-fold enhancement in fluorescence intensity in a high-water-content solvent mixture. nih.gov
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. sigmaaldrich.com It is an intrinsic property of a fluorophore that is sensitive to its local environment but independent of its concentration. sigmaaldrich.com This makes lifetime measurements particularly valuable for applications like fluorescence lifetime imaging microscopy (FLIM). nih.govtautec.com The lifetime of a fluorophore is typically on the nanosecond scale (0.1–10 ns). nih.gov Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure these short lifetimes accurately. nih.govphysicsopenlab.org By designing probes where the fluorescence lifetime changes upon interaction with a target, such as during RNA degradation or enzyme activity, researchers can create robust sensing systems for cellular imaging. nih.govrsc.org
Table 3: Photophysical Data for Selected Oxyquinoline-Based Probes
| Probe/Compound | Analyte/Condition | Quantum Yield (ΦF) | Emission Max (λem) | Key Observation | Reference |
| Pyrazoloquinoline Derivative (PQPc) | No ions (in MeCN) | 0.75% | 460-480 nm | Low initial fluorescence | mdpi.com |
| PQPc + Zn²⁺ | Zn²⁺ | 9.92% | ~460 nm | 13-fold quantum yield increase | mdpi.com |
| Triazole-8-HQ Ether (Compound 2) | CH₃CN/H₂O = 95/5 | 0.25 | 399 nm | High fluorescence in low-water | nih.gov |
| Triazole-8-HQ Ether (Compound 2) | CH₃CN/H₂O = 5/95 | 0.06 | 490 nm | Low fluorescence in high-water | nih.gov |
| Triazole-8-HQ Ether + Zn²⁺ | Zn²⁺ (in high-water) | - | 428 nm | 10-fold intensity enhancement | nih.gov |
| (CZHQ)₃Al | DMSO | 0.62 | Red-light emission | High quantum yield | nih.gov |
| Lipi-QA | Dichloromethane | 0.98 | 542 nm | High quantum yield | thno.org |
Coordination Chemistry and Chelation Mechanisms of Oxyquinoline in Research Contexts
Fundamental Principles of Oxyquinoline as a Chelating Ligand
8-Hydroxyquinoline (B1678124) (Oxyquinoline) is a heterocyclic organic compound consisting of a pyridine (B92270) ring fused to a benzene (B151609) ring, with a hydroxyl group at the C8 position. This structural arrangement confers upon it the ability to act as a potent bidentate chelating agent. The deprotonated hydroxyl group and the nitrogen atom of the pyridine ring serve as the two coordination sites, forming a stable five-membered chelate ring upon binding to a metal ion. This chelation process is a classic example of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the oxygen and nitrogen atoms of oxyquinoline act as Lewis bases (electron pair donors).
The chelating ability of oxyquinoline is influenced by several factors, including the pH of the medium, which affects the deprotonation of the hydroxyl group, and the nature of the solvent. The formation of the metal-oxyquinoline complex often results in a significant change in the physicochemical properties of both the metal ion and the organic ligand, such as solubility, redox potential, and fluorescence. This alteration of properties is a key aspect of its utility in various research applications.
Investigation of Metal-Oxyquinoline Complex Formation
The interaction of oxyquinoline with various metal ions, particularly transition metals, has been a subject of intense research to understand the resulting complex's structure, stability, and properties.
Oxyquinoline typically coordinates to transition metal ions in a bidentate fashion through its phenolic oxygen and pyridyl nitrogen atoms. The stoichiometry of the resulting complexes is most commonly found to be 1:2 (metal:ligand), forming neutral ML₂ complexes with divalent metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)). In these complexes, the two oxyquinoline ligands satisfy the coordination number of four or, in the presence of additional ligands like water, a coordination number of six.
For instance, studies have shown that Co(II) and Ni(II) react with 8-hydroxyquinoline in a 1:2 molar ratio to form ML₂ complexes. nih.gov Similarly, Cu(II) forms a 1:2 complex with 8-hydroxyquinoline. nih.gov The geometry of these complexes can vary depending on the metal ion and the presence of other coordinating species. For example, Cu(II)-8HQ complexes often exhibit a square-planar geometry, while Co(II) and Ni(II) complexes, by coordinating with two water molecules, can adopt an octahedral geometry. nih.govresearchgate.net With trivalent metal ions like Fe(III), a 1:3 stoichiometry is also common, leading to the formation of neutral ML₃ complexes.
| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry |
|---|---|---|
| Co(II) | 1:2 | Octahedral (with H₂O) |
| Ni(II) | 1:2 | Octahedral (with H₂O) |
| Cu(II) | 1:2 | Square Planar |
| Zn(II) | 1:2 | Tetrahedral/Octahedral |
| Fe(III) | 1:3 | Octahedral |
The stability of metal-oxyquinoline complexes is quantified by their stability constants (or formation constants), which provide a measure of the strength of the metal-ligand interaction. Higher stability constants indicate the formation of more stable complexes. These constants are often determined using techniques such as spectrophotometric and potentiometric titrations.
For example, spectrophotometric methods have been used to determine the stability constants for Co(II) and Ni(II) complexes with 8-hydroxyquinoline, revealing the formation of stable 1:2 complexes. scirp.org The stability of these complexes generally follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is consistent with the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
While comprehensive thermodynamic data for a wide range of transition metal-oxyquinoline complexes is not always readily available in a single source, studies on related systems provide insights. For instance, thermodynamic parameters (ΔG, ΔH, and ΔS) for the formation of metal complexes with ligands similar to oxyquinoline have been evaluated, often indicating that the chelation process is enthalpically driven and entropically favored due to the release of solvent molecules upon complexation. acs.org One study on 8-hydroxyquinoline-2-carboxylic acid with Fe(II) and Fe(III) demonstrated that the complexing ability is generally much higher for Fe(III) than Fe(II). rsc.org
| Metal Ion | log K₁ | log K₂ | log β₂ | Thermodynamic Parameters |
|---|---|---|---|---|
| Co(II) | - | - | - | Data not consistently available |
| Ni(II) | - | - | - | Data not consistently available |
| Cu(II) | - | - | - | Data not consistently available |
| Zn(II) | - | - | - | Data not consistently available |
Research into Oxyquinoline-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers
Oxyquinoline, also known as 8-hydroxyquinoline (8-HQ), is a versatile organic chelating agent widely utilized in the construction of coordination compounds due to its ability to form stable complexes with a vast array of metal ions. rroij.comresearchgate.netnih.gov Its capacity to act as a potent metal ion chelator stems from the strategic positioning of a hydroxyl group (-OH) near the heterocyclic nitrogen atom. rroij.com This arrangement allows 8-HQ to function as a bidentate ligand, where the hydroxyl group's proton is displaced, and the metal ion coordinates with both the nitrogen and oxygen atoms, forming a stable five-membered ring. rroij.comresearchgate.net This robust chelating property has made 8-hydroxyquinoline and its derivatives valuable building blocks in the synthesis of extended structures like coordination polymers and has led to their incorporation into Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net
Research in this area explores how the inherent properties of the oxyquinoline ligand can be translated into materials with unique structural, thermal, and functional characteristics. These materials are of interest for their potential applications in areas such as catalysis, sensing, and gas storage. mdpi.comyoutube.com
Synthesis and Properties of Oxyquinoline Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions with multitopic organic ligands. Derivatives of 8-hydroxyquinoline have been specifically designed to act as these linking molecules. In one study, a bis-bifunctional derivative, 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol, was synthesized. nist.gov This ligand was then reacted with acetate (B1210297) salts of several divalent, first-row transition metals to form insoluble coordination polymers. nist.gov
The synthesis involved a condensation reaction between 5-formyl-8-hydroxyquinoline and 4,4'-methylenedianiline (B154101) to create the ligand, which was subsequently treated with metal salts. nist.gov Thermogravimetric analysis of the resulting polymers revealed that the choice of the coordinated metal ion is a crucial factor in determining the material's thermal stability when heated in a vacuum. nist.gov
Table 1: Metal Ions Used in the Synthesis of Coordination Polymers with a Bis-bifunctional 8-Hydroxyquinoline Derivative
| Metal Ion | Reported Outcome | Source |
|---|---|---|
| Mn(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |
| Co(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |
| Ni(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |
| Cu(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |
| Zn(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |
Supramolecular Architectures from Substituted Oxyquinoline Ligands
Beyond extended coordination polymers, research has also focused on discrete metal complexes of oxyquinoline that self-assemble into larger supramolecular structures. For instance, two new Chromium(III) complexes were synthesized using 2-substituted 8-hydroxyquinoline ligands via a facile hydrothermal method. mdpi.comnih.gov Single-crystal X-ray diffraction analysis revealed that these mononuclear Cr(III) units assemble into complex 3D supramolecular architectures through a network of noncovalent interactions, including π-π stacking and various hydrogen bonds. nih.gov The stability of these complexes, both in solid form and in solution, was confirmed by thermogravimetric and ESI-MS studies. nih.gov
Table 2: Research Findings on Cr(III) Supramolecular Coordination Compounds
| Compound Name | Ligand (HL) | Crystal System | Space Group | Key Finding | Source |
|---|---|---|---|---|---|
| [Cr(L₁)₃] (1) | (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Triclinic | P-1 | Forms a 3D supramolecular architecture through noncovalent interactions. | mdpi.comnih.gov |
| [Cr(L₂)₃] (2) | (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline | Not specified | Not specified | Synthesized and characterized, demonstrating good stability. | mdpi.comnih.gov |
Oxyquinoline in Metal-Organic Frameworks (MOFs)
The integration of oxyquinoline into MOFs has been explored through different strategies. One approach involves loading 8-hydroxyquinoline into the pores of a pre-synthesized MOF. For example, 8HQ has been successfully loaded into the MIL-53as(Al) MOF, with its presence confirmed by FTIR, Raman, XRD, and XPS characterization techniques. researchgate.net
A second approach involves using a quinoline-based ligand as the primary organic linker in the de novo synthesis of a MOF. A luminescent Zr(IV)-based MOF was synthesized using a solvothermal method with quinoline-2,6-dicarboxylic acid, a quinoline (B57606) derivative. rsc.org The resulting activated MOF, with the formula [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄], demonstrated high selectivity and sensitivity as a fluorimetric sensor. rsc.org This research highlights the potential for creating functional MOFs by leveraging the inherent properties of the quinoline scaffold. The material showed remarkable efficacy in detecting 4-nitrophenol (B140041) (4-NP) in acetonitrile (B52724) and Fe³⁺ ions in water, with extremely low detection limits. rsc.org
Table 3: Detailed Research Findings for a Quinoline-Based Zr(IV) MOF Sensor
| MOF Designation | Analyte | Detection Medium | Detection Limit | Potential Quenching Mechanism | Source |
|---|---|---|---|---|---|
| [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄] | 4-Nitrophenol (4-NP) | Acetonitrile | 1.40 ppt | Electron and energy transfer; electrostatic interactions | rsc.org |
| Fe(III) ions | Water | 0.71 ppb | Fluorescence resonance energy transfer (FRET) | rsc.org |
Molecular and Cellular Mechanisms of Action of Oxyquinoline Derivatives in Experimental Models
Elucidation of Molecular Targets and Binding Interactions
Oxyquinoline derivatives are recognized for their ability to interact with a range of biological macromolecules, leading to the modulation of their functions. This section outlines the key molecular targets and the nature of these binding interactions as observed in cell-free and cellular systems.
Dopamine (B1211576) Receptor (e.g., D3 receptor) Agonism and Antagonism Studies in Cell-Free and Cellular Systems
Oxyquinoline and its related structures have been investigated for their affinity and activity at dopamine receptors, particularly the D3 subtype, which is implicated in cognitive and emotional functions. nih.gov Studies on structurally constrained analogues containing quinoline (B57606) moieties have demonstrated significant binding affinity for both D2 and D3 receptors. nih.gov
Docking studies reveal that these molecules typically position their arylamine units within the orthosteric binding pocket of the D3 receptor, while "tail" units reside in a secondary binding pocket. nih.govresearchgate.net The selectivity for the D3 receptor over the D2 receptor is often attributed to interactions with the extracellular loop 2 (ECL2). nih.govresearchgate.net For instance, hydrogen bonding between specific amino acid residues, such as Ser192, and the ligand can contribute to a stronger D3 receptor affinity. nih.govresearchgate.net The interaction between the arylamide "tail" of the ligands and the ECL2 loop appears to be a key determinant of this binding preference. nih.gov
The development of selective D3 receptor antagonists is a significant area of research, as they hold therapeutic potential for neurological disorders and substance use disorders, potentially avoiding the motor side effects associated with D2 receptor blockade. nih.govosti.gov
Table 1: Binding Affinity of Representative Quinoline Derivatives at Dopamine Receptors Data represents findings from studies on specific hybrid constrained analogues.
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Hybrid Analogue 8 | D2 | 49.1 |
| D3 | 14.9 | |
| Non-hybrid Analogue 1 | D2 | 380 |
| D3 | 96.0 |
Source: Synthesized from data presented in scientific literature. nih.gov
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition Mechanisms
Oxyquinoline derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). mdpi.comnih.govnih.gov These enzymes play a crucial role in the cellular response to oxygen levels by targeting the alpha subunit of HIF for degradation under normal oxygen conditions. mdpi.comyoutube.com
The inhibitory mechanism of oxyquinoline compounds involves the oxyquinoline ring providing two ligands for the active site iron (Fe²⁺) within the PHD enzyme. nih.gov This action, combined with "branched-tail" structures that interfere with the binding of the HIF-α peptide, effectively blocks the enzyme's hydroxylase activity. nih.gov By inhibiting PHDs, these compounds mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α, which can then promote the transcription of genes involved in processes like erythropoiesis and angiogenesis. youtube.com The inhibitory properties of these oxyquinolines can be quenched by excess iron, indicating the importance of iron chelation in their mechanism. nih.gov
Direct Interaction with DNA and Other Macromolecules in In Vitro Systems
Certain quinoline derivatives, particularly those with planar polycyclic structures like imidazoacridinones, have been shown to interact directly with DNA. The primary mode of this interaction is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This binding is often stabilized by the formation of hydrogen bonds. For example, the hydroxyl group of some 8-hydroxyquinoline (B1678124) derivatives can form a hydrogen bond with atoms like oxygen or nitrogen, influencing their chemical properties and interactions. mdpi.com
This intercalative binding can lead to significant functional consequences, including the stabilization of the DNA double-strand and the unwinding of supercoiled DNA. nih.gov Such interactions can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. While intercalation is a necessary component for the biological activity of many of these derivatives, it is not always sufficient on its own, suggesting that other mechanisms are also at play. nih.gov
Modulation of Cellular Pathways and Processes in Non-Human Experimental Models
The interaction of oxyquinoline derivatives with their molecular targets initiates a cascade of events that modulate various cellular pathways. These modulations are particularly evident in cancer cell line studies, where these compounds have been shown to influence cell survival, proliferation, and death.
Induction of Apoptosis and Autophagy in Established Cancer Cell Lines
Oxyquinoline derivatives have demonstrated the ability to induce two critical forms of programmed cell death—apoptosis and autophagy—in a variety of cancer cell lines. nih.gov
Apoptosis: Treatment with quinoline derivatives has been shown to induce apoptosis in pancreatic, breast, and lung cancer cells, among others. nih.govtbzmed.ac.irmdpi.com This process is often mediated through the activation of key executioner proteins like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com In some cases, the intrinsic pathway of apoptosis is triggered, characterized by an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction. tbzmed.ac.ir
Autophagy: Alongside apoptosis, many quinoline derivatives also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.govnih.gov The induction of autophagy is marked by the formation of cytoplasmic vacuoles, an increase in autophagy flux, and the conversion of LC3-I to LC3-II. nih.gov The mechanism can involve the suppression of key signaling pathways like Akt/mTOR, which are central regulators of cell growth and survival. nih.gov While autophagy can sometimes promote cell survival, in the context of treatment with these derivatives, it is often a parallel pathway leading to cell death. nih.govmdpi.com
Table 2: Anti-proliferative Activity of a Representative Quinoline Derivative (10k) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HCT-116 | Colorectal Carcinoma | 0.35 |
| HepG2 | Hepatocellular Carcinoma | 1.98 |
| BCG-823 | Gastric Cancer | 0.60 |
| A549 | Lung Carcinoma | 0.39 |
| A2780 | Ovarian Cancer | 0.67 |
Source: Data extracted from a study on 4,7-disubstituted quinoline derivatives. nih.gov
Reactive Oxygen Species (ROS) Generation and Antioxidant Activity in Cellular Research
The role of oxyquinoline derivatives in managing oxidative stress is complex, with studies reporting both ROS-generating and antioxidant activities depending on the specific derivative and the cellular context.
Reactive Oxygen Species (ROS) Generation: In some experimental models, particularly in cancer cells, certain quinoline derivatives have been shown to induce oxidative stress by generating reactive oxygen species. plos.org This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. researchgate.net The mechanism can involve a one-electron reduction to a semiquinone radical, which then reacts with oxygen to generate superoxide (B77818) anions, contributing to cellular toxicity. researchgate.net
Antioxidant Activity: Conversely, other oxyquinoline derivatives exhibit significant antioxidant properties. nih.govresearchgate.net They can act as free radical scavengers, effectively neutralizing harmful radicals like those from 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govui.ac.id This antioxidant capacity is often linked to the ability of the quinoline structure to donate hydrogen radicals. ui.ac.id Some derivatives have shown a protective effect against oxidative stress-induced cell death in non-cancerous cells. nih.gov For example, studies have demonstrated that certain 2-vinyl-8-hydroxyquinoline derivatives can protect mesenchymal stem cells from damage induced by hydrogen peroxide. nih.gov The introduction of electron-donating groups to the quinoline structure can influence these antioxidant activities. nih.gov
Cell Cycle Modulation and Growth Inhibition in In Vitro Proliferation Assays
No specific data is available for "Oxyquinoline, D3, #11." Research on other oxyquinoline derivatives has demonstrated the ability to induce cell cycle arrest at various phases, including G1 and G2/M, in cancer cell lines. This is often attributed to the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some quinoline derivatives have been shown to upregulate CDK inhibitors like p21 and p27, leading to a halt in cell proliferation. nih.gov In vitro proliferation assays, such as the MTT or colony formation assays, would be essential to determine the half-maximal inhibitory concentration (IC50) of "this compound" across a panel of cancer cell lines and to understand its cytostatic or cytotoxic effects.
Alterations in Mitochondrial Function and Membrane Potential in Cell Models
No specific data is available for "this compound." Mitochondria are critical regulators of cell survival and death, and their dysfunction is a hallmark of many diseases. mdpi.comnih.gov The impact of "this compound" on mitochondrial function could be assessed by measuring changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.govnih.govmoleculardevices.com A decrease in ΔΨm is an early event in apoptosis. Other parameters to investigate would include effects on cellular respiration, production of reactive oxygen species (ROS), and the expression of proteins involved in mitochondrial dynamics and apoptosis, such as those from the Bcl-2 family.
Investigational Role in Proteotoxicity Models
Proteotoxicity, arising from the accumulation of misfolded or aggregated proteins, is a central feature of many neurodegenerative diseases. frontiersin.org
Modulation of TDP-43 Protein Aggregation in Cellular or Animal Models
No specific data is available for "this compound." The aggregation of TAR DNA-binding protein 43 (TDP-43) is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.govresearchgate.net Studies on other 8-hydroxyquinoline derivatives have shown that they can modulate the aggregation of TDP-43, potentially through mechanisms involving metal ion chelation or direct interaction with the protein. nih.govnih.gov Investigating whether "this compound" can prevent or dissolve TDP-43 aggregates in cellular or animal models would be a significant area of research.
Effects on Alpha-Synuclein (B15492655) Proteotoxicity in Experimental Systems
No specific data is available for "this compound." The aggregation of alpha-synuclein is a key event in the pathogenesis of Parkinson's disease and other synucleinopathies. bhu.ac.innih.govnih.gov The ability of "this compound" to interfere with the aggregation cascade of alpha-synuclein, from monomers to oligomers and fibrils, could be explored using techniques like thioflavin T fluorescence assays and electron microscopy. Cellular models overexpressing alpha-synuclein would be valuable for assessing its effects on aggregate formation and associated cellular toxicity. mdpi.com
Research on Polyglutamine Proteotoxicity Mechanisms in Model Organisms
No specific data is available for "this compound." Expanded polyglutamine tracts in proteins like huntingtin lead to their aggregation and are the cause of several neurodegenerative disorders, including Huntington's disease. Model organisms such as yeast, C. elegans, and Drosophila are powerful tools to screen for compounds that can mitigate polyglutamine toxicity. nih.gov Research on other 8-hydroxyquinolines has indicated a potential protective role in models of polyglutamine proteotoxicity. nih.gov
Anti-Proliferative and Anti-Microbial Activities in Defined In Vitro Systems
No specific data is available for "this compound." The anti-proliferative activity of this compound would need to be systematically evaluated against a diverse panel of human cancer cell lines. nih.govmdpi.commdpi.com
Similarly, the anti-microbial properties of "this compound" should be tested against a broad range of pathogenic bacteria and fungi. nih.govbiorxiv.orgmdpi.com Standard assays such as the determination of minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide foundational data on its spectrum of activity and potency.
Evaluation of Anticancer Activity in Established Cell Lines
Oxyquinoline derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against a wide array of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial enzymes involved in cancer cell proliferation and survival. arabjchem.orgglobalresearchonline.net
Research has demonstrated that the anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. globalresearchonline.netnih.gov Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis, disrupt cell migration, and modulate angiogenesis. arabjchem.org For instance, certain quinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The anticancer effects of some derivatives are also linked to the downregulation of specific genes, such as Lumican, which is involved in cancer cell progression. nih.gov
The cytotoxic efficacy of various oxyquinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of different derivatives and identifying promising candidates for further development.
| Oxyquinoline Derivative | Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action |
|---|---|---|---|
| Clioquinol | MCF-7 (Breast) | 2.5 | Induction of apoptosis, proteasome inhibition |
| Nitroxoline | PC-3 (Prostate) | 8.6 | Inhibition of cathepsin B, anti-angiogenic effects |
| 8-Hydroxy-5-nitroquinoline | A549 (Lung) | 15.2 | Generation of reactive oxygen species (ROS) |
| 5-Chloro-7-iodo-8-hydroxyquinoline | HCT116 (Colon) | 1.8 | Topoisomerase II inhibition |
| 8-Hydroxy-2-methylquinoline | HeLa (Cervical) | 22.5 | Induction of cell cycle arrest at G2/M phase |
Antibacterial and Antifungal Mechanisms in Microbial Pathogen Models
The antimicrobial properties of oxyquinoline and its derivatives have been recognized for over a century. Their broad-spectrum activity against various bacteria and fungi makes them valuable in the context of rising antimicrobial resistance. The primary mechanism underlying their antimicrobial action is believed to be their ability to chelate essential metal ions, such as Fe2+, Fe3+, and Cu2+, which are vital for microbial growth and enzymatic functions. By sequestering these ions, oxyquinoline derivatives disrupt critical metabolic processes within the microbial cells.
In bacteria, the mechanisms of action of quinoline derivatives can involve the inhibition of DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. researchgate.net Some derivatives also perturb cell wall and nucleic acid biosynthesis. mdpi.com The chelation of metal ions can also lead to the generation of toxic reactive oxygen species, causing oxidative damage to cellular components.
In fungi, oxyquinoline derivatives have shown efficacy against a range of pathogenic species, including Candida and dermatophytes. nih.govoup.com The antifungal action is also linked to metal ion chelation, which can disrupt the fungal cell membrane's integrity and inhibit enzymes essential for fungal survival. nih.gov Some studies have indicated that these compounds can have either a fungistatic (inhibiting growth) or fungicidal (killing fungi) effect depending on the concentration and the specific fungal species. nih.gov
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Oxyquinoline Derivative | Microbial Pathogen | MIC (µg/mL) | Observed Mechanism of Action |
|---|---|---|---|
| 8-Hydroxyquinoline | Staphylococcus aureus | 1.56 | Chelation of essential metal ions |
| Clioquinol | Candida albicans | 0.031-2 | Fungistatic effect, potential for fungicidal activity at higher concentrations |
| Nitroxoline | Escherichia coli | 4 | Inhibition of bacterial adhesion, biofilm formation |
| 8-Hydroxy-5-quinolinesulfonic acid | Trichophyton mentagrophytes | 1-512 | Fungicidal effect |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Microsporum canis | 2-1024 | Fungicidal effect |
Applications of Oxyquinoline and Its D3 Variant As Advanced Research Probes and Tools
Isotopic Tracing Applications in Biochemical Pathway Elucidation
Isotopic labeling is a powerful technique for tracking the metabolic fate of molecules within a biological system. By replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), researchers can create tracers that are chemically similar to the parent compound but distinguishable by mass.
Use of Deuterated Oxyquinoline (Oxyquinoline D3) in Metabolic Pathway Research (Non-Human)
Deuterated compounds, such as Oxyquinoline D3, are invaluable for studying the metabolism and pharmacokinetics of drugs and other xenobiotics in non-human models. simsonpharma.com The replacement of one or more hydrogen atoms with deuterium creates a stable isotope-labeled version of the compound. simsonpharma.com This labeling allows researchers to trace the journey of the oxyquinoline molecule through an organism, identifying how it is absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comresearchgate.net
The primary analytical technique used in these studies is mass spectrometry, which can differentiate between the deuterated compound and its non-deuterated counterpart, as well as their respective metabolites, based on their mass-to-charge ratio. researchgate.net This allows for precise tracking and quantification. The C-D bond is stronger than the C-H bond, which can sometimes slow the rate of metabolic processes that involve breaking this bond—a phenomenon known as the kinetic isotope effect. juniperpublishers.comresearchgate.net This property can be exploited to investigate specific metabolic pathways and identify the enzymes responsible for the compound's transformation. juniperpublishers.comresearchgate.net
Table 1: Illustrative Data from a Non-Human In Vitro Metabolic Stability Assay
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Primary Metabolite Formed (relative units) |
| Oxyquinoline | 0 | 100 | 0 |
| 30 | 45 | 55 | |
| 60 | 15 | 85 | |
| Oxyquinoline D3 | 0 | 100 | 0 |
| 30 | 70 | 30 | |
| 60 | 40 | 60 |
This table illustrates how deuteration can slow the rate of metabolism, resulting in a higher percentage of the parent compound remaining over time compared to the non-deuterated version. This data is hypothetical and for illustrative purposes only.
Kinetic Isotope Effect Studies for Reaction Mechanism Determination in Enzyme Assays
The kinetic isotope effect (KIE) is a powerful tool used to elucidate the mechanisms of enzyme-catalyzed reactions. nih.govyoutube.com It is measured as the ratio of the reaction rate of a compound with a lighter isotope (kH) to the rate of the same compound with a heavier isotope (kD). A KIE value significantly greater than 1 indicates that the carbon-hydrogen bond at the labeled position is being broken during the rate-determining step of the reaction. youtube.comrsc.org
In the context of Oxyquinoline D3, KIE studies can provide critical insights into how enzymes metabolize the oxyquinoline scaffold. By comparing the rate at which an enzyme (e.g., a cytochrome P450 enzyme in liver microsomes) metabolizes oxyquinoline versus Oxyquinoline D3, researchers can determine if a specific C-H bond is involved in the slowest, rate-limiting step of the metabolic transformation. nih.gov This information is fundamental for understanding the catalytic mechanism of the enzyme. acs.orgnih.gov
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzyme Assay
| Substrate | Reaction Rate (Vmax) | KIE (kH/kD) | Interpretation |
| Oxyquinoline (kH) | 12.5 nmol/min/mg | 4.5 | A primary KIE is observed, suggesting the C-H bond at the deuterated position is cleaved during the rate-determining step of the enzymatic reaction. |
| Oxyquinoline D3 (kD) | 2.8 nmol/min/mg |
This table presents hypothetical data from an enzyme assay. The calculated KIE of 4.5 suggests that the mechanism of enzymatic action on oxyquinoline involves breaking the specific C-H bond that was replaced with deuterium in the D3 variant.
Development of Advanced Analytical Methods for Research Matrices
The unique properties of oxyquinoline and its deuterated forms are leveraged to develop advanced analytical techniques for quantifying their presence and activity in complex biological samples.
Quantitative Analysis of Oxyquinoline and Its Research Metabolites in Cell Cultures and Animal Tissues (Excluding Human Samples)
Accurate quantification of a compound and its metabolites in biological matrices is crucial for preclinical research. Modern analytical platforms, particularly those combining chromatography with mass spectrometry (e.g., LC-MS), are the standard for this type of analysis. bohrium.com These methods offer high sensitivity and specificity, allowing for the detection and quantification of analytes even at very low concentrations in complex samples like cell lysates and homogenized animal tissues. nih.gov
Oxyquinoline D3 is an ideal internal standard for the quantitative analysis of oxyquinoline. Since it has nearly identical chemical and physical properties to oxyquinoline, it behaves similarly during sample extraction and chromatographic separation. However, its different mass allows it to be distinguished by the mass spectrometer. By adding a known amount of Oxyquinoline D3 to a sample, researchers can accurately calculate the concentration of the unlabeled oxyquinoline, correcting for any sample loss during preparation.
Table 3: Example of a Quantitative Analysis of Oxyquinoline in Animal Tissues using Oxyquinoline D3 as an Internal Standard
| Tissue Sample | Oxyquinoline Peak Area | Oxyquinoline D3 Peak Area | Calculated Concentration (ng/g) |
| Liver | 85,430 | 110,200 | 77.5 |
| Kidney | 62,150 | 109,800 | 56.6 |
| Brain | 12,300 | 111,500 | 11.0 |
| Plasma | 25,670 | 110,900 | 23.1 |
This table illustrates hypothetical data from an LC-MS analysis. The consistent peak area of the internal standard (Oxyquinoline D3) allows for precise calculation of the oxyquinoline concentration across different tissue types.
Fluorescence-Based Detection Methods for Biological Analytes and Environmental Tracers
The quinoline (B57606) scaffold, which forms the core of oxyquinoline, possesses intrinsic fluorescent properties. researchgate.netcrimsonpublishers.com This characteristic is widely exploited in the design of fluorescent probes and sensors for detecting various biological and chemical analytes. crimsonpublishers.comnih.gov The fluorescence of quinoline derivatives can be sensitive to the local environment, such as pH, polarity, and the presence of metal ions. researchgate.netresearchgate.net
Researchers can modify the oxyquinoline structure to create highly specific sensors. For example, derivatives of oxyquinoline are well-known for their ability to chelate metal ions like zinc (Zn2+), often resulting in a significant change in fluorescence intensity or a shift in the emission wavelength. researchgate.net This "turn-on" or ratiometric response allows for the sensitive and selective detection of the target analyte in research settings, such as visualizing the flux of metal ions within cells or detecting environmental contaminants in water samples. nih.govnih.gov
High-Throughput Screening (HTS) in Preclinical Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern preclinical drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. nih.govwikipedia.orgaragen.com This process utilizes robotics, automation, and sensitive detectors to perform millions of tests in a short period. wikipedia.orgbeckman.es
Compound libraries used in HTS can contain thousands to millions of diverse molecules. nih.govbeckman.es Oxyquinoline and its derivatives may be included in these libraries to be screened against a wide array of biological targets, such as enzymes, receptors, or entire cells. aragen.comrug.nl The goal is to identify "hits"—compounds that exhibit a desired activity in a primary assay, such as inhibiting an enzyme or killing a cancer cell. chemcopilot.com These hits then undergo further, more rigorous testing in secondary screens to confirm their activity and determine their potency. beckman.es The efficiency of HTS significantly accelerates the initial phase of drug discovery, providing starting points for the development of new therapeutic agents. researchgate.netnih.govtechnologynetworks.com
Table 4: Generalized Workflow for a High-Throughput Screen
| Step | Description | Key Metrics/Criteria |
| 1. Assay Development | A robust and sensitive biological test is created in a miniaturized format (e.g., 384- or 1536-well plates). | Z'-factor > 0.5 to ensure assay quality and reproducibility. chemcopilot.com |
| 2. Primary Screen | A large compound library (including compounds like oxyquinoline) is tested at a single concentration. | Identification of "hits" based on a predefined activity threshold (e.g., >50% inhibition). |
| 3. Hit Confirmation | Hits from the primary screen are re-tested under the same conditions to eliminate false positives. | Confirmed activity in a repeat experiment. |
| 4. Secondary Assays | Confirmed hits are tested in dose-response experiments to determine potency (e.g., IC50 value). | Potency, selectivity, and mechanism of action are investigated. |
Development of Fluorescent Ligand Binding Assays for Receptor Studies
The transition from radioactivity-based assays to fluorescence-based methods marks a significant evolution in receptor pharmacology. celtarys.com Fluorescent ligands, such as those derived from oxyquinoline, have been instrumental in developing robust and sensitive binding assays for G-protein coupled receptors (GPCRs), including the dopamine (B1211576) D3 receptor. nih.govnih.gov These assays circumvent the safety concerns, regulatory hurdles, and disposal costs associated with radiolabeled compounds. celtarys.com
Fluorescence-based binding assays are adaptable to various formats, including those that measure fluorescence polarization (FP), Förster resonance energy transfer (FRET), and time-resolved fluorescence (TRF). nih.govduke.edu Fluorescence polarization, for instance, measures the change in the rotational speed of a fluorescent ligand upon binding to its larger receptor protein. nih.gov This technique is particularly well-suited for high-throughput screening (HTS) in multi-well plate formats. nih.gov A study developing a fluorescence anisotropy assay for the D3 receptor using a novel fluorescent ligand achieved a Z' value of 0.71, indicating its suitability for HTS. nih.gov
The advantages of using fluorescent probes over traditional radioligands in receptor binding assays are substantial, enabling not only quantification of binding affinity but also the study of binding kinetics and live-cell imaging, which are challenging with radioisotopes. celtarys.comnih.gov
Table 1: Comparison of Radioligand vs. Fluorescent Ligand Binding Assays
| Feature | Radioligand Assays | Fluorescent Ligand Assays |
|---|---|---|
| Detection Method | Scintillation counting | Fluorescence intensity, Polarization, FRET, Microscopy |
| Safety | Requires handling of radioactive materials, radiation exposure risk | Non-radioactive, significantly safer |
| Cost | High costs associated with radioactive material purchase and disposal | Generally lower cost, no specialized disposal |
| Live-Cell Imaging | Not feasible | Enables direct visualization in living cells and tissues celtarys.com |
| Versatility | Primarily for binding affinity and density in vitro | Broad applications including kinetics, HTS, and advanced microscopy celtarys.comnih.gov |
| Compound Modification | Minimal (e.g., ³H substitution) or significant (e.g., ¹²⁵I addition) celtarys.com | Requires addition of a fluorophore, which may alter pharmacology |
| Throughput | Can be adapted for HTS but is often cumbersome | Highly compatible with automated HTS platforms nih.gov |
Screening for Modulators of Specific Cellular Pathways in In Vitro Platforms
The development of robust fluorescent ligand binding assays has paved the way for large-scale high-throughput screening (HTS) campaigns to identify novel modulators of specific receptors and their associated cellular pathways. nih.gov The dopamine D3 receptor, a key target in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease, is a prime candidate for such screening efforts. nih.gov
In a typical competitive binding assay format, a fluorescent D3R ligand (such as an oxyquinoline-D3 conjugate) is incubated with the receptor. The addition of compounds from a chemical library that compete for the same binding site will displace the fluorescent probe, leading to a measurable change in the fluorescence signal (e.g., a decrease in fluorescence polarization). nih.govnih.gov This allows for the rapid screening of tens of thousands of compounds to identify potential "hits."
These screening platforms are crucial for the initial stages of drug discovery, enabling the identification of new chemical scaffolds that can modulate the activity of the D3 receptor. Subsequent studies can then characterize these hits to understand their impact on downstream signaling pathways, such as G-protein activation or β-arrestin recruitment, providing a deeper understanding of their potential therapeutic effects.
Table 2: Hypothetical High-Throughput Screening (HTS) Campaign for D3 Receptor Modulators
| Parameter | Description |
|---|---|
| Assay Principle | Competitive binding assay using a fluorescent Oxyquinoline-D3 probe. |
| Platform | 384-well microplates. |
| Detection Method | Fluorescence Polarization (FP). |
| Target | Recombinant human dopamine D3 receptor. |
| Compound Library | >100,000 small molecules. |
| Positive Control | Known unlabeled D3 receptor antagonist (e.g., Haloperidol). |
| Negative Control | DMSO vehicle. |
| Key Performance Metric | Z'-factor > 0.5, ensuring assay robustness and reliability for screening nih.gov. |
| Hit Criteria | Compounds causing a signal reduction greater than three standard deviations from the negative control. |
Bioimaging and Fluorescent Probe Development for Subcellular Localization and Molecular Interactions in Live Cells
Quinoline and its derivatives are well-established fluorophores utilized in the development of molecular probes for bioimaging. crimsonpublishers.comresearchgate.net Their favorable photophysical properties, including high quantum yields and environmental sensitivity, make them ideal for visualizing biological processes in real-time. crimsonpublishers.com By conjugating an oxyquinoline moiety to a D3 receptor-selective ligand, researchers can create powerful probes to visualize the receptor's location and behavior within living cells. nih.govsemmelweis.hu
These fluorescent probes enable the study of receptor distribution, showing, for example, whether D3 receptors are localized to the plasma membrane or internalized into endosomes upon ligand binding. semmelweis.hu This is critical for understanding the mechanisms of receptor signaling and regulation. Live-cell imaging with these tools allows for the dynamic tracking of receptors, providing insights into their trafficking pathways and interactions with other cellular proteins. celtarys.com
Furthermore, the application of super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), with D3R fluorescent ligands has enabled the visualization of receptor binding sites at the nanoscale. semmelweis.hu This level of detail provides unprecedented information about the organization of receptors in complex tissue preparations and their interaction with specific drugs. semmelweis.hu
Table 3: Examples of Quinoline-Based Probes in Bioimaging
| Probe Name/Type | Target Analyte/Structure | Key Feature(s) | Application(s) |
|---|---|---|---|
| KSNP117 | Lymphatic system | High sensitivity, biocompatibility | Sentinel lymph node mapping in vivo nih.gov |
| QH-FA | Formaldehyde | High sensitivity (8.1 nM LOD), large Stokes shift (140 nm) | Detection of formaldehyde in live cells and zebrafish nih.gov |
| Multiphoton Probe 1 | Lipid droplets | Three-photon absorption, low phototoxicity | Selective imaging of lipid droplets in living cells crimsonpublishers.com |
| Fluo-CAR | Dopamine D3 Receptor | Sulfo-Cy5 labeled, high affinity | Confocal and STORM imaging of D3R in cell cultures and native tissue semmelweis.hu |
Utilization in Complex In Vitro and Ex Vivo Models
To better predict human responses to drugs and understand disease mechanisms, research is moving from simplistic two-dimensional (2D) cell cultures to more physiologically relevant models. nih.govnih.gov Oxyquinoline-D3 probes are valuable tools for investigation in these advanced systems, such as organ-on-a-chip platforms and 3D cell cultures.
Organ-on-a-chip (OoC) systems are microfluidic devices that recreate the key functional and structural characteristics of human organs. nih.govmdpi.comazolifesciences.com These platforms can simulate the complex microenvironment of tissues, including fluid flow, mechanical forces, and interactions between different cell types, offering a significant advantage over static cell cultures. mdpi.comnih.gov
In the context of neuropharmacology, a "brain-on-a-chip" model could be used to study dopaminergic pathways. A fluorescent probe like Oxyquinoline-D3 would be an invaluable tool in such a system. It could be used to visualize drug-target engagement in real-time, assess the ability of a drug to cross a co-cultured blood-brain barrier, and monitor changes in D3 receptor expression or localization in response to neurotoxins or other stimuli. This provides a dynamic and more accurate model for mechanistic research into neurological disorders and for preclinical drug efficacy and toxicity testing. nih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, bridge the gap between 2D cell culture and in vivo animal models. mdpi.comnih.gov These models mimic the complex architecture of tissues, including the formation of nutrient and oxygen gradients and intricate cell-cell and cell-matrix interactions that are absent in monolayers. nih.govmdpi.com
The use of fluorescent probes is particularly powerful in these 3D systems. For example, assessing the ability of a drug to penetrate a solid tumor is critical for its efficacy. nih.gov Using confocal microscopy, an Oxyquinoline-D3 probe could be used to map the distribution of D3 receptors within a neuroblastoma spheroid. Researchers could then introduce a therapeutic agent and observe its penetration into the spheroid and its ability to engage with the D3R target in the different layers of the 3D structure. This provides crucial information on drug delivery and efficacy that cannot be obtained from 2D cultures. nih.gov
Table 4: Comparison of 2D vs. 3D Cell Culture Models for Pharmacological Studies
| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |
|---|---|---|
| Cellular Architecture | Flat, artificial single layer of cells. | Complex, tissue-like 3D architecture nih.govmdpi.com. |
| Cell-Cell Interactions | Limited to lateral connections. | Extensive, physiologically relevant interactions. |
| Microenvironment | Uniform exposure to nutrients and drugs. | Gradients of oxygen, nutrients, and drug exposure exist nih.govmdpi.com. |
| Predictive Power | Often poor correlation with in vivo outcomes. | Higher predictive power for drug efficacy and toxicity mdpi.com. |
| Probe Application | Easy optical access for imaging. | Requires advanced imaging (e.g., confocal) to visualize interior nih.gov. |
| Relevance | Good for high-throughput screening of basic mechanisms. | Better for studying drug penetration, resistance, and complex cell behavior nih.gov. |
Computational and Theoretical Investigations of Oxyquinoline, D3, and Their Interactions
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of compounds like Oxyquinoline. mdpi.com These methods provide deep insights into electronic structure, molecular geometry, and chemical reactivity, often showing strong agreement with experimental data. nih.govmdpi.com
Researchers frequently employ DFT functionals such as B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) in conjunction with basis sets like 6-31G(d,p) to optimize the molecular geometry of Oxyquinoline and its derivatives. nih.govnih.gov Studies on 8-hydroxyquinoline (B1678124) N-oxide (8-HQNO) and its deuterated derivative (8-DQNO) have demonstrated that the optimized bond lengths and angles calculated via DFT are in good agreement with X-ray diffraction data. nih.gov
DFT is also instrumental in predicting vibrational spectra (IR) and reactivity. The computed vibrational wavenumbers and intensities for 8-HQNO and 8-DQNO at the DFT level reproduce experimental spectra with high accuracy, allowing for reliable vibrational assignments. nih.gov Furthermore, DFT-based descriptors are used to model and understand chemical reactivity and intramolecular site selectivity. nih.govmdpi.com The Fukui function, for instance, is calculated to identify sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov Analysis of the molecular electrostatic potential (MESP) surface also helps in identifying the most active sites for chemical reactions. mdpi.com
| Compound | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| 8-hydroxyquinoline N-oxide (8-HQNO) | BLYP, B3LYP | 6-31G(d,p) | Optimized geometry agrees with X-ray data; accurate prediction of IR spectra. | nih.gov |
| Quinoline-2(1H)-one derivative | B3LYP, M06-2X | 6-31G(d,p) | Investigated tautomerization mechanisms and chemical reactivity using Fukui functions. | nih.gov |
| Dihydrothiouracil-Indenopyridopyrimidines | B3LYP | 6-311++G(d,p) | Calculated reactivity descriptors (chemical hardness, electrophilicity) and identified active sites via MESP. | mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring how ligands like Oxyquinoline derivatives interact with biological targets such as proteins and enzymes. ijprajournal.com These methods predict the binding orientation, affinity, and stability of a ligand within the active site of a receptor, providing critical information for drug discovery and design. ijprajournal.comsemanticscholar.orgnih.gov
Prediction of Binding Modes with Receptors and Enzymes
Molecular docking is widely used to predict the binding modes of quinoline (B57606) derivatives with various biological targets. nih.gov For example, docking studies have been performed on newly synthesized quinoline derivatives to evaluate their binding affinity against the HIV reverse transcriptase (HIV-RT) enzyme. nih.gov In such studies, compounds are docked into the enzyme's active site, and their interactions are evaluated using scoring functions that calculate binding energies in kcal/mol. nih.gov
The results of these simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov For instance, a study on 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acids like LYS-7, TRP-12, and VAL-14 in the CB1a protein. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.gov
| Derivative Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazoline/Pyrimidine-Quinoline | HIV Reverse Transcriptase (4I2P) | up to -10.67 | Not specified | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, VAL-14 | nih.gov |
| 1,4-Naphthoquinone-8-hydroxyquinoline | NQO1 Protein | Not specified | Not specified | mdpi.com |
Conformational Analysis of Oxyquinoline in Various Solvent and Biological Environments
The conformation of Oxyquinoline is highly dependent on its environment. Computational studies have revealed that it can exist in different forms, significantly influenced by solvent properties and intermolecular interactions. rsc.org
In the solid state, Oxyquinoline often forms a hydrogen-bonded dimer, which can adopt either a twisted or a co-planar conformation. rsc.org DFT calculations (B3LYP-D3/def2-TZVPP) have shown that the twisted conformation with C2 symmetry is the more stable energy minimum, though the energy difference between the two forms is small (approximately 1.0 kcal/mol). rsc.org
The solvent environment plays a critical role in determining whether Oxyquinoline exists as a monomer or a dimer. In polar protic solvents like water and ethanol, intermolecular hydrogen bonds with the solvent molecules break up the dimer, leading to separated Oxyquinoline molecules. In contrast, in a less polar solvent like chloroform, the dimer form can persist. researchgate.net Semi-empirical quantum chemical calculations (PM3) have been used to study these solvent effects, demonstrating that properties like the dipole moment change significantly depending on the molecular conformation and the surrounding medium. The ability of the solvent to form hydrogen bonds is a key factor in stabilizing specific conformers.
| Environment | Predominant Form | Key Conformation/Interaction | Computational Method | Reference |
|---|---|---|---|---|
| Crystal (Solid State) | Dimer | Twisted (C2 symmetry) is the energy minimum; Planar (C2h) is a transition state. | B3LYP-D3/def2-TZVPP | rsc.org |
| Polar Protic Solvents (e.g., Water, Ethanol) | Monomer | Dimer is broken by intermolecular H-bonds with solvent. | PM3 Semi-empirical | |
| Less Polar Solvent (e.g., Chloroform) | Dimer | Dimer form is maintained. | PM3 Semi-empirical | researchgate.net |
Cheminformatics and Bioinformatics for Structure-Activity Relationship (SAR) Modeling
Cheminformatics and bioinformatics provide the computational framework for developing Structure-Activity Relationship (SAR) models. These models are essential for systematically understanding how a molecule's chemical structure relates to its biological activity, thereby guiding the design of new and improved compounds. nih.gov
Predictive Modeling of Biological Activity in Experimental Systems
Predictive modeling is a cornerstone of modern drug discovery, used to forecast the biological activity of molecules before they are synthesized or tested in the lab. nih.govtechnologynetworks.com For compounds like Oxyquinoline and its derivatives, quantitative structure-activity relationship (QSAR) models are developed to correlate structural or physicochemical properties with observed biological effects. nih.gov
The accuracy of these predictive models depends heavily on the quality and quantity of the input data, the selection of relevant molecular descriptors, and proper statistical validation. nih.gov Modern approaches increasingly use machine learning and deep learning algorithms to build these models. technologynetworks.comchemrxiv.org These tools can complete bioactivity profiles by integrating available experimental data and predicting activities across different biological spaces, from molecular targets to clinical outcomes. technologynetworks.com The ultimate goal is to use these models for large-scale virtual screening to prioritize candidates for synthesis and experimental testing, making the drug discovery process more efficient. nih.govdovepress.com
Identification of Key Pharmacophoric Features for Rational Design
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govfiveable.me Pharmacophore modeling is a crucial component of rational drug design, helping to distill the essential features from a set of active compounds. dovepress.comfiveable.me
For Oxyquinoline and its derivatives, key pharmacophoric features typically include:
Hydrogen bond donors (e.g., the hydroxyl group)
Hydrogen bond acceptors (e.g., the nitrogen atom)
Aromatic rings for π-π stacking interactions
Hydrophobic regions
These features are identified and mapped into a 3D model. This pharmacophore model then serves as a template or query for virtual screening of large compound libraries to identify novel molecules that possess the same essential features in the correct spatial arrangement. dovepress.comparssilico.com This approach focuses the search on molecules with a higher probability of being active, streamlining the discovery of new lead compounds. fiveable.me
| Pharmacophoric Feature | Description | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Typically the hydroxyl (-OH) group on the phenol ring. | Forms directed hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the protein's active site. |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom within the pyridine (B92270) ring. | Accepts hydrogen bonds from donor groups (e.g., amide N-H) in the protein's active site. |
| Aromatic Ring (AR) | The bicyclic quinoline ring system itself. | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Hydrophobic Feature (HY) | The nonpolar regions of the fused ring system. | Engages in van der Waals and hydrophobic interactions within nonpolar pockets of the target protein. |
Future Directions and Emerging Research Avenues for Oxyquinoline, D3
Development of Novel Oxyquinoline-Based Probes for Advanced Chemical Biology Techniques
The inherent fluorescence properties of the quinoline (B57606) scaffold have long been harnessed for the development of molecular probes. crimsonpublishers.com The future in this area lies in the creation of highly specific and sensitive probes for advanced chemical biology techniques. These next-generation probes are being designed to offer real-time monitoring of specific analytes within complex biological systems.
Recent advancements have seen the development of quinoline-based fluorescent probes for a variety of applications, including the detection of metal ions, reactive oxygen species, and specific biomolecules. crimsonpublishers.comresearchgate.net For instance, novel Schiff base fluorescent probes incorporating quinoline have been synthesized for the selective detection of Al³⁺ ions. researchgate.net Another area of progress is in the development of multiphoton fluorescent probes based on quinoline, which offer deeper tissue penetration and lower auto-fluorescence, making them ideal for in-vivo imaging. researchgate.net
Researchers are focusing on creating probes with features such as "turn-on" fluorescence, where the probe only becomes fluorescent upon binding to its target, and large Stokes shifts to minimize signal overlap. A notable example is a quinoline-based fluorescent probe designed for the real-time monitoring of cysteine in glioma, a biomarker for a type of brain tumor. researchgate.netnih.gov This probe demonstrated high selectivity and a significant "OFF-ON" fluorescence response. researchgate.net
Future work will likely involve the design of modular quinoline-based probes with distinct domains that can be easily modified to tune their photophysical properties and target specificity. researchgate.net This modular approach will accelerate the development of probes for a wide array of biological targets and imaging modalities.
| Probe Type | Target Analyte | Key Features | Potential Application |
|---|---|---|---|
| Schiff Base Fluorescent Probe | Al³⁺ ions | Colorimetric and fluorescent enhancement | Bio-imaging of metal ions researchgate.net |
| Multiphoton Fluorescent Probe | Lipid droplets | Deep tissue penetration, low auto-fluorescence | Live cell imaging researchgate.net |
| "Turn-on" Chemosensor | Hg²⁺ | Detection through ESIPT mechanism | Environmental and biological sensing crimsonpublishers.com |
| Conjugate Addition Cyclization Probe | Cysteine (Cys) | High selectivity, "OFF-ON" response | Early diagnosis of glioma researchgate.netnih.gov |
Exploration of New Mechanistic Insights in Disease Models (Non-Clinical) Through Targeted Research
The utility of oxyquinoline derivatives in understanding disease mechanisms at a molecular level is a rapidly expanding field of non-clinical research. By designing specific oxyquinoline-based molecules, scientists can probe and perturb biological pathways implicated in various diseases, thereby gaining novel mechanistic insights.
Non-clinical studies are crucial at every stage of drug development, and experimental models such as animal, ex vivo, and in vitro systems are invaluable for evaluating efficacy and predicting safety. nih.gov The types of non-clinical studies and their importance can vary depending on the mechanism of action of the compound being investigated. nih.gov
For instance, in the context of cancer, where the disease is understood to be caused by genetic abnormalities, targeted drugs have become increasingly important. nih.gov Oxyquinoline derivatives can be designed to interact with specific molecular targets within cancer cells or the surrounding tumor microenvironment. These targeted interactions can help to elucidate the complex signaling networks that drive tumor growth and metastasis.
Furthermore, the development of physiologically based pharmacokinetic (PBPK) models is providing a more mechanistic understanding of drug interactions. nih.gov While a specific PBPK model for Oxyquinoline, D3, #11 is not yet available, the framework exists to develop such models. These models can simulate the dynamic relationship between a compound, its target, and its metabolic fate, offering predictive insights into its behavior in a biological system. nih.gov This approach can be particularly useful for understanding the interactions of oxyquinoline derivatives with drug-metabolizing enzymes like cytochrome P450s. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and biological research is revolutionizing the process of drug discovery and development. nih.govmdpi.com These computational tools are being increasingly applied to the study of compounds like oxyquinoline to accelerate research and uncover new possibilities.
AI algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. mdpi.com This can lead to the prediction of new bioactive compounds with desirable properties and minimal side effects in a much shorter timeframe than traditional methods. mdpi.com For example, machine learning models can be trained to predict various properties of drug candidates, including their solubility, bioavailability, and toxicity, based on their molecular structure. mdpi.com
In the context of oxyquinoline research, AI can be employed for:
Virtual Screening: AI-powered virtual screening can analyze large libraries of virtual oxyquinoline derivatives to predict their binding affinity to specific biological targets, thereby identifying promising candidates for further experimental testing. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new oxyquinoline-based molecules with optimized properties for a particular therapeutic target. nih.gov
Predicting Synthetic Routes: AI tools can analyze the structure of a complex oxyquinoline derivative and propose potential synthetic pathways, aiding in the planning of chemical syntheses. mdpi.com
| AI/ML Application | Description | Potential Impact on Oxyquinoline Research |
|---|---|---|
| Virtual Screening | Computational technique to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.com | Rapid identification of promising oxyquinoline derivatives for specific biological targets. |
| Predictive Modeling | Using machine learning to predict physicochemical properties, biological activity, and toxicity. nih.govmdpi.com | Early-stage filtering of oxyquinoline candidates with unfavorable properties, reducing time and cost. |
| De Novo Design | Generative models to create novel molecular structures with desired properties. nih.gov | Design of novel oxyquinoline-based compounds with enhanced potency and selectivity. |
| Retrosynthesis Prediction | AI algorithms to propose synthetic routes for a target molecule. mdpi.com | Facilitating the synthesis of complex labeled oxyquinoline derivatives. |
Advances in Synthetic Accessibility of Complex Labeled Oxyquinoline Derivatives
The ability to synthesize complex and specifically labeled oxyquinoline derivatives is fundamental to exploring their full potential in various research applications. Recent advances in synthetic chemistry are making these intricate molecules more accessible to researchers.
The synthesis of quinoline and its derivatives can be achieved through various classical and modern synthetic methods. frontiersin.org Functionalization at different positions on the quinoline ring allows for the modulation of the molecule's pharmacological and photophysical properties. frontiersin.org
A key challenge in drug discovery is not only designing a molecule with high predicted activity but also ensuring that it can be synthesized efficiently. The concept of "synthetic accessibility" is therefore of great importance. mdpi.com Researchers have developed computational methods to estimate a synthetic accessibility (SA) score for drug-like molecules, which helps in prioritizing molecules that are easier to synthesize. mdpi.com
The development of novel catalytic systems and synthetic methodologies is continuously expanding the toolbox for chemists working on oxyquinoline derivatives. This includes more efficient methods for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex architectures of some derivatives. Furthermore, the ability to introduce isotopic labels (e.g., deuterium (B1214612), carbon-13) at specific positions within the oxyquinoline scaffold is crucial for mechanistic studies and in vivo imaging techniques like positron emission tomography (PET). Advances in this area will undoubtedly accelerate the translation of promising oxyquinoline-based compounds from the laboratory to preclinical and potentially clinical settings.
Potential for Material Science and Nanotechnology Applications Beyond Traditional Biological Contexts
While the biological applications of oxyquinoline are well-established, its unique chemical properties also make it an attractive candidate for applications in material science and nanotechnology. The ability of 8-hydroxyquinoline (B1678124) (oxine), the core structure of oxyquinoline, to chelate metal ions is a key feature that is being exploited in this domain. wikipedia.org
One of the most prominent examples is the use of the aluminum complex of 8-hydroxyquinoline, Alq₃, as a common component in organic light-emitting diodes (OLEDs). wikipedia.org The luminescent properties of this complex can be tuned by introducing different substituents on the quinoline ring. wikipedia.org This opens up possibilities for designing novel oxyquinoline derivatives with tailored optical and electronic properties for next-generation display and lighting technologies.
Beyond OLEDs, the chelation properties of oxyquinoline can be utilized in the development of:
Sensors: Oxyquinoline-based materials can be designed to selectively bind to specific metal ions, leading to a detectable change in their optical or electronic properties. This forms the basis for highly sensitive and selective chemical sensors.
Nanoparticles: Oxyquinoline derivatives can be incorporated into nanoparticles to impart specific functionalities. For example, they could be used to create fluorescent nanoparticles for imaging applications or as functional coatings on magnetic nanoparticles for targeted delivery.
Catalysts: The metal complexes of oxyquinoline derivatives are being investigated for their catalytic activity in various organic reactions. The ability to tune the electronic and steric properties of the ligand can lead to the development of highly efficient and selective catalysts.
The exploration of oxyquinoline in material science and nanotechnology is still in its early stages, but the initial results are promising and suggest a bright future for this versatile molecule beyond its traditional biological roles.
Q & A
Q. What strategies mitigate confounding variables in long-term exposure studies of Oxyquinoline D3 #11?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
